Cas no 693237-30-8 (2,5-dichlorophenyl 4-methoxybenzene-1-sulfonate)

2,5-Dichlorophenyl 4-methoxybenzene-1-sulfonate is a sulfonate ester compound characterized by its dichlorophenyl and methoxybenzene functional groups. This structure imparts stability and reactivity, making it useful as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. The electron-withdrawing chlorine substituents enhance its electrophilic properties, while the methoxy group contributes to solubility in organic solvents. Its well-defined molecular architecture allows for precise functionalization in cross-coupling reactions or as a sulfonating agent. The compound is typically handled under controlled conditions due to its potential sensitivity to hydrolysis. It is valued for its reproducibility in synthetic applications and compatibility with diverse reaction conditions.
2,5-dichlorophenyl 4-methoxybenzene-1-sulfonate structure
693237-30-8 structure
Product Name:2,5-dichlorophenyl 4-methoxybenzene-1-sulfonate
CAS No:693237-30-8
MF:C13H10Cl2O4S
MW:333.187100887299
CID:5361936
Update Time:2025-11-01

2,5-dichlorophenyl 4-methoxybenzene-1-sulfonate Chemical and Physical Properties

Names and Identifiers

    • 2,5-Dichlorophenyl 4-methoxybenzenesulfonate
    • 2,5-dichlorophenyl 4-methoxybenzene-1-sulfonate
    • Inchi: 1S/C13H10Cl2O4S/c1-18-10-3-5-11(6-4-10)20(16,17)19-13-8-9(14)2-7-12(13)15/h2-8H,1H3
    • InChI Key: AQLIORXTEXHFJP-UHFFFAOYSA-N
    • SMILES: C1(S(OC2=CC(Cl)=CC=C2Cl)(=O)=O)=CC=C(OC)C=C1

Experimental Properties

  • Density: 1.442±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 465.4±45.0 °C(Predicted)

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Additional information on 2,5-dichlorophenyl 4-methoxybenzene-1-sulfonate

Professional Introduction to 2,5-dichlorophenyl 4-methoxybenzene-1-sulfonate (CAS No. 693237-30-8)

2,5-dichlorophenyl 4-methoxybenzene-1-sulfonate, identified by the Chemical Abstracts Service Number (CAS No.) 693237-30-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This sulfonate derivative exhibits a unique structural framework, featuring both chloro and methoxy substituents on a benzene ring, which contributes to its distinct chemical properties and potential applications.

The compound’s molecular structure, characterized by a sulfonate group at the para position relative to the methoxy substituent, makes it a versatile intermediate in synthetic chemistry. The presence of electron-withdrawing chloro groups at the 2 and 5 positions enhances its reactivity, making it a valuable building block for further functionalization. Such structural features are particularly relevant in the development of novel pharmaceutical agents, where precise molecular design is critical for achieving desired biological activity.

In recent years, sulfonate derivatives have been extensively studied for their pharmacological properties. The sulfonate group, known for its ability to improve water solubility and metabolic stability, is frequently incorporated into drug molecules to enhance their bioavailability and therapeutic efficacy. The 2,5-dichlorophenyl 4-methoxybenzene-1-sulfonate compound exemplifies this trend, as its sulfonate moiety could serve as a key pharmacophore in drug design.

One of the most compelling aspects of this compound is its potential application in medicinal chemistry. Researchers have been exploring its utility as a precursor in the synthesis of bioactive molecules targeting various diseases. For instance, studies have suggested that derivatives of this compound may exhibit inhibitory effects on certain enzymes and receptors implicated in inflammatory and neurological disorders. The chloro and methoxy substituents are particularly noteworthy, as they can modulate electronic properties and interactions with biological targets.

The synthesis of 2,5-dichlorophenyl 4-methoxybenzene-1-sulfonate involves multi-step organic transformations, typically starting from readily available aromatic precursors. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, have been employed to construct the desired scaffold efficiently. These synthetic strategies not only highlight the compound’s synthetic accessibility but also underscore the growing sophistication of modern organic chemistry techniques.

From a materials science perspective, this compound has shown promise in the development of functional materials. Its ability to form stable complexes with metal ions and other organic molecules makes it a candidate for applications in catalysis and coordination chemistry. Additionally, the sulfonate group’s polarity allows for interactions with polar surfaces and polymers, suggesting potential uses in polymer chemistry and nanotechnology.

The pharmacological investigation of 2,5-dichlorophenyl 4-methoxybenzene-1-sulfonate has been complemented by computational studies using molecular modeling techniques. These studies have provided insights into its binding affinity and interactions with biological targets at an atomic level. Such computational approaches are increasingly integral to drug discovery pipelines, enabling researchers to predict and optimize molecular properties before experimental validation.

In conclusion, 2,5-dichlorophenyl 4-methoxybenzene-1-sulfonate (CAS No. 693237-30-8) represents a fascinating compound with broad applicability across pharmaceuticals and materials science. Its unique structural features—comprising chloro and methoxy substituents along with a sulfonate group—endow it with distinctive chemical behavior that is being leveraged in innovative research endeavors. As our understanding of molecular interactions continues to evolve, compounds like this are poised to play pivotal roles in advancing both therapeutic interventions and technological innovations.

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